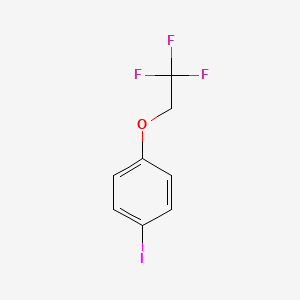

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

描述

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the chemical formula C8H6F3I. It is a derivative of benzene, where an iodine atom is substituted at the para position and a trifluoroethoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-iodophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反应分析

Types of Reactions

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or modify the trifluoroethoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido, cyano, or other substituted benzene derivatives.

Oxidation Reactions: Products may include quinones or other oxidized benzene derivatives.

Reduction Reactions: Products may include deiodinated benzene derivatives or modified trifluoroethoxy groups.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in electrophilic aromatic substitution reactions and nucleophilic substitutions, making it valuable for constructing complex molecules. The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, enabling the formation of various derivatives tailored for specific applications.

Reactions and Mechanisms

The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution Reactions: Utilizing reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation and Reduction: Can be oxidized using agents such as potassium permanganate or chromium trioxide.

- Coupling Reactions: Participates in Suzuki or Heck coupling reactions to produce more complex structures.

Biological Applications

Potential in Drug Development

Research has indicated that compounds similar to this compound are being explored for their potential as radiolabeled compounds in imaging studies. This application could enhance the visualization of biological processes in medical diagnostics.

Investigations into Therapeutic Uses

The compound's unique properties make it a candidate for developing pharmaceutical intermediates. The presence of the trifluoroethoxy group may enhance solubility and bioavailability of drug candidates, which is critical for effective medication development.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. These chemicals often possess unique physical properties that can be exploited in various applications, including materials science and polymer production.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of iodobenzene derivatives in oxidation reactions. For instance, research demonstrated that iodobenzene derivatives with electron-deficient aromatic moieties showed oxidant activity comparable to that of hypervalent iodine oxidants. This suggests that this compound could be similarly effective when used in electrochemical oxidation processes .

作用机制

The mechanism of action of 1-iodo-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets. The iodine atom and trifluoroethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

相似化合物的比较

Similar Compounds

1-Iodo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a bromine atom instead of an iodine atom.

1-Iodo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.

Uniqueness

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both an iodine atom and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to participate in both electrophilic and nucleophilic interactions. These properties make it a valuable compound in various scientific research applications.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene, and what challenges arise in optimizing yield and purity?

Methodological Answer: Synthesis typically involves halogenation or nucleophilic aromatic substitution. For example:

- Step 1 : Introduce the trifluoroethoxy group via substitution of a hydroxyl or nitro group on the benzene ring using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions.

- Step 2 : Direct iodination using iodine monochloride (ICl) or a copper(I)-catalyzed Ullmann coupling for regioselective iodine introduction.

Challenges include controlling regioselectivity (para vs. meta substitution) and minimizing side reactions (e.g., over-iodination). Purity is enhanced via column chromatography or recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : NMR identifies the trifluoroethoxy group (δ ≈ -75 ppm for CF); NMR confirms aromatic proton splitting patterns (e.g., para-substitution).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~304 g/mol) and isotopic patterns (iodine’s [M+2] peak).

- IR : Stretching frequencies for C-I (~500 cm) and C-O-C (trifluoroethoxy, ~1100 cm) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles are mandatory to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The trifluoroethoxy group activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic reactions. In Suzuki-Miyaura coupling, the iodine acts as a leaving group. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) with excess base (e.g., KCO) in THF/water.

- Reaction Monitoring : TLC (R shift) and GC-MS track arylboronic acid consumption.

Side reactions (e.g., proto-deiodination) are mitigated by optimizing temperature (80–100°C) and ligand ratios .

Q. How can computational methods (DFT, molecular docking) predict the compound’s stability and potential bioactivity?

Methodological Answer:

- DFT Calculations : Simulate bond dissociation energies (C-I bond stability) and electrostatic potential maps to predict nucleophilic attack sites.

- Molecular Docking : Screen against targets (e.g., tyrosine kinases) using software like AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bonding interactions with the trifluoroethoxy group.

Experimental validation via thermal gravimetric analysis (TGA) and enzyme inhibition assays corroborates computational predictions .

Q. What are the contradictions in reported stability data under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conflicting studies show degradation at pH < 2 (acidic hydrolysis of ethers) vs. stability in neutral/basic conditions. Resolution involves controlled stability studies using HPLC to quantify degradation products.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C, but discrepancies arise from impurities accelerating breakdown. Reproducibility requires ultra-pure samples and inert atmospheres (N) .

Q. How can isotopic labeling (e.g., 125I^{125}\text{I}125I) of this compound aid in pharmacokinetic studies?

Methodological Answer:

- Radiolabeling : Incorporate via isotope exchange (Na, CuI catalyst). Purify via radio-TLC.

- Biodistribution Studies : Administer labeled compound to rodent models; quantify organ-specific uptake via gamma counting.

Data interpretation accounts for metabolic deiodination and protein binding artifacts .

属性

IUPAC Name |

1-iodo-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESYDYJCAHUCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599679 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530080-17-2 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。